molecular formula C11H11NO3 B2760458 N-(1,3-benzodioxol-4-ylmethyl)prop-2-enamide CAS No. 1247754-64-8

N-(1,3-benzodioxol-4-ylmethyl)prop-2-enamide

Cat. No.: B2760458
CAS No.: 1247754-64-8
M. Wt: 205.213
InChI Key: CJYWWEVDMRJJLR-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-4-ylmethyl)prop-2-enamide is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.213. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Evaluation

N-benzimidazol-1-yl-methyl-benzamide derivatives, synthesized through the Mannich reaction, have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger. Spectral and analytical techniques were used for the structural elucidation of these compounds, highlighting their potential in antimicrobial drug development (Sethi et al., 2016).

Asymmetric Hydrogenation Catalysts

Research on rigid P-chiral phosphine ligands, such as 2,3-bis(tert-butylmethylphosphino)quinoxaline and related compounds, has shown their effectiveness in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This includes the hydrogenation of dehydroamino acid derivatives and enamides, demonstrating their utility in the synthesis of chiral pharmaceutical ingredients. The study also delves into the mechanistic aspects of asymmetric hydrogenation, offering insights into reaction pathways and enantioselection mechanisms (Imamoto et al., 2012).

Aggregation Enhanced Emission Properties

The synthesis and characterization of pyridyl substituted 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides have unveiled compounds with unique luminescent properties, including aggregation-enhanced emission (AEE) and multi-stimuli-responsive behavior. This study explores the potential of these compounds in developing advanced luminescent materials and sensors, supported by density functional theory calculations to rationalize their optical data (Srivastava et al., 2017).

Zika Virus Replication Inhibition

A study identified (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799) as a potent inhibitor of Zika virus replication. This compound operates by blocking the formation of the virus's replication compartments in the endoplasmic reticulum, pointing towards a novel approach for developing antiviral treatments against Zika virus and potentially other flaviviruses (Riva et al., 2021).

Histone Deacetylase Inhibition

The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) has been highlighted for its selective inhibition of histone deacetylases (HDACs), particularly HDACs 1-3 and 11. Its capacity to block cancer cell proliferation, induce cell-cycle arrest, and promote apoptosis underlines its potential as a therapeutic agent in cancer treatment (Zhou et al., 2008).

Properties

IUPAC Name

N-(1,3-benzodioxol-4-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-10(13)12-6-8-4-3-5-9-11(8)15-7-14-9/h2-5H,1,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYWWEVDMRJJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=C2C(=CC=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.